N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Description
N-[2-(3-Chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring, a 3-chlorophenyl group, and a methoxypropyl side chain. Sulfonamides are well-known for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition), and the inclusion of a thiophene moiety may enhance bioavailability or target specificity .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGPBKNIQMLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group:
Attachment of the 2-(3-chlorophenyl)-2-methoxypropyl group: This can be achieved through various alkylation reactions, where the thiophene sulfonamide is reacted with 2-(3-chlorophenyl)-2-methoxypropyl halide under basic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: : N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique electronic and optical properties .
Biology: : The compound has shown potential as a bioactive molecule with various pharmacological properties. It is being investigated for its antimicrobial, anti-inflammatory, and anticancer activities .
Medicine: : In medicinal chemistry, this compound is being studied for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: : The compound is used in the development of new materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting specific enzymes or receptors involved in various biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, inflammation, and apoptosis .
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-phenyl-phthalimide
Key Features :
Comparison :
- The target compound replaces the phthalimide ring with a thiophene-sulfonamide group, likely reducing rigidity and altering electronic properties.
- The methoxypropyl chain in the target compound may improve solubility in polar solvents compared to the planar, aromatic phthalimide.
- Applications diverge: phthalimides are polymer precursors, whereas sulfonamides often target biological systems.
Structural Analog: N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide
Key Features :
- Core Structure: Phenothiazine backbone with azetidine-carboxamide and chloroaryl substituents ().
- Applications : Pharmacological studies, likely targeting neurological or antimicrobial pathways.
Comparison :
- The target compound lacks the phenothiazine moiety, which is critical for dopamine receptor interactions in many drugs.
- Both compounds feature chloroaryl groups, but the target’s thiophene-sulfonamide may confer distinct electronic effects compared to the azetidine-carboxamide.
- Synthesis complexity: The analog requires four-step synthesis (), while the target compound’s synthesis would likely involve sulfonylation of a thiophene intermediate.
Data Table: Comparative Analysis
Research Findings and Implications
Pharmacological Potential
- The target compound’s sulfonamide group may inhibit enzymes like carbonic anhydrase or cyclooxygenase, similar to other sulfonamides. Its thiophene ring could enhance membrane permeability compared to bulkier analogs like 3-chloro-N-phenyl-phthalimide .
- Unlike phenothiazine derivatives (), the absence of a tricyclic aromatic system in the target compound likely reduces CNS activity but may minimize side effects like sedation.
Material Science Considerations
- The methoxypropyl chain could introduce steric hindrance, reducing crystallinity compared to phthalimides. This might be advantageous in designing flexible polymeric materials.
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, also known as TAK-915, is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.91 g/mol. The structure includes a thiophene ring and a sulfonamide group, which are crucial for its biological activity. The presence of the chlorophenyl and methoxypropyl substituents enhances its interaction with biological targets, potentially leading to varied pharmacological effects.
This compound acts primarily by inhibiting the enzyme carbonic anhydrase (CA), which plays a vital role in various physiological processes, including acid-base balance and bicarbonate transport. This inhibition disrupts the conversion of p-aminobenzoic acid to dihydropteroate, a key step in folate synthesis necessary for bacterial growth and proliferation .
Key Mechanisms:
- Inhibition of Folate Synthesis: By mimicking para-aminobenzoic acid (PABA), the compound interferes with folic acid synthesis in bacteria, thus exhibiting antimicrobial properties.
- Potential Anti-inflammatory Effects: The sulfonamide group may also contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety allows it to mimic PABA, effectively inhibiting bacterial growth by disrupting folate metabolism. In vitro studies have shown that this compound can inhibit various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results demonstrated that the compound reduced cell viability in these lines under hypoxic conditions, indicating its potential as an anticancer therapeutic .
Table 1: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| TAK-915 | HT-29 | 400 | Significant viability reduction |
| TAK-915 | MDA-MB-231 | 350 | Enhanced effect under hypoxia |
Case Studies
-
Study on Carbonic Anhydrase Inhibition:
A study investigated various sulfonamide derivatives as inhibitors of human carbonic anhydrases (CAs). This compound showed promising results against CA IX and XII isoforms, which are associated with tumor progression and metastasis . -
Antimicrobial Testing:
In another study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. It exhibited strong inhibition against Gram-positive bacteria, supporting its development as an antibiotic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is primarily metabolized by the liver and excreted via the kidneys. Understanding its pharmacokinetics is crucial for optimizing dosage regimens in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
